molecular formula C8H11Br2N B2922076 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide CAS No. 1632285-93-8

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide

Cat. No.: B2922076
CAS No.: 1632285-93-8
M. Wt: 280.991
InChI Key: RXWNRQSDCQDAFQ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is a chemical compound with the molecular formula C8H11Br2N. It is a pyridine derivative, characterized by the presence of bromomethyl and dimethyl groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide typically involves the bromination of 3,5-dimethylpyridine. One common method is the reaction of 3,5-dimethylpyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: 3,5-Dimethylpyridine.

Scientific Research Applications

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromomethyl group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable tool in organic synthesis for introducing various functional groups into pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 3,5-Dimethylpyridine
  • 2-Bromopyridine

Uniqueness

2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide is unique due to the presence of both bromomethyl and dimethyl groups on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The compound’s ability to undergo selective nucleophilic substitution and its utility in various synthetic applications highlight its importance in chemical research.

Properties

IUPAC Name

2-(bromomethyl)-3,5-dimethylpyridine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWNRQSDCQDAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CBr)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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